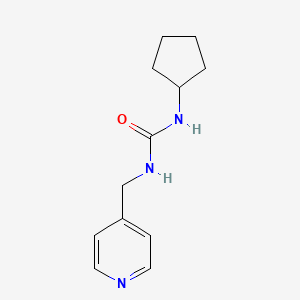

1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Research

Urea derivatives are a cornerstone of modern medicinal chemistry and chemical biology, a status they have held since the synthesis of urea itself marked a pivotal moment in the history of organic chemistry. The urea functional group is a versatile scaffold found in numerous bioactive compounds and clinically approved drugs. Its significance stems from its ability to act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets such as proteins and enzymes. nih.gov

This capacity to form stable hydrogen bonds is a key reason why urea derivatives are widely employed in drug design. nih.govguidechem.commdpi.comgoogle.com Researchers have successfully incorporated the urea moiety into a diverse array of therapeutic agents, including anticancer, antibacterial, antiviral, and antidiabetic drugs. nih.gov The presence of the urea group can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. nih.govguidechem.commdpi.comgoogle.com

Beyond their direct role in drug-target interactions, urea-based structures are also utilized as linkers in more complex molecular architectures, such as antibody-drug conjugates, and are valuable building blocks in combinatorial chemistry. nih.gov The rich history and continued success of urea derivatives in drug discovery underscore the importance of synthesizing and evaluating new analogs to explore novel therapeutic applications. nih.govbldpharm.com

Rationale for Academic Investigation of 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea and its Structural Class

The academic investigation of this compound and its structural analogs is driven by the established biological significance of its constituent chemical motifs. The pyridine (B92270) ring, in particular, is a common feature in many pharmaceuticals and biologically active compounds. Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with specific biological targets. The combination of a pyridine ring with a urea functionality has been explored in the design of inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. sigmaaldrich.com

The cyclopentyl group, a non-polar, cyclic aliphatic moiety, can also play a critical role in a molecule's biological activity. It can engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing binding affinity and selectivity. The specific stereochemistry and conformational flexibility of the cyclopentyl ring can be fine-tuned to optimize these interactions.

The rationale for investigating compounds like this compound, therefore, lies in the potential for synergistic or novel biological effects arising from the combination of these well-established pharmacophoric elements. The exploration of such compounds allows researchers to probe the structure-activity relationships of this particular arrangement of functional groups, with the aim of identifying new lead compounds for drug discovery programs.

Overview of Key Research Themes and Objectives for the Compound

Given the structural features of this compound, the key research themes and objectives for its investigation would likely revolve around its potential as a modulator of protein function, particularly in the context of disease.

A primary objective would be the synthesis of the compound and its analogs to create a library for biological screening. This would involve developing efficient and scalable synthetic routes. Following synthesis, a key research theme would be the evaluation of its biological activity across a range of assays. Given the prevalence of pyridine-urea scaffolds in kinase inhibitors, a major focus would likely be on its potential to inhibit various protein kinases implicated in cancer and inflammatory diseases.

Another important research objective would be to understand the compound's mechanism of action. This could involve a variety of techniques, including enzymatic assays to determine inhibitory constants (such as IC₅₀ values), and cell-based assays to assess its effects on cellular processes like proliferation and apoptosis. Molecular modeling and X-ray crystallography could also be employed to elucidate the binding mode of the compound with its putative biological target, providing insights for further structural optimization.

Furthermore, research would likely explore the structure-activity relationship (SAR) of this chemical series. By systematically modifying the cyclopentyl and pyridine moieties, as well as the urea linker, researchers could identify the key structural features required for optimal activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(15-11-3-1-2-4-11)14-9-10-5-7-13-8-6-10/h5-8,11H,1-4,9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMXOMYFAMJSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea

Established Synthetic Routes for 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea

The primary and most direct route for the synthesis of this compound involves the reaction of an amine with an isocyanate. This method is widely adopted for the formation of 1,3-disubstituted ureas due to its efficiency and the commercial availability of the requisite precursors. nih.govnih.gov

A general synthetic scheme involves the nucleophilic addition of 4-(aminomethyl)pyridine (B121137) to cyclopentyl isocyanate. This reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate, which would lead to the formation of undesired symmetrical ureas. mdpi.com

General Reaction:

Strategic Considerations for Precursor Design and Derivatization

The selection of precursors is a critical step in the synthesis of this compound and its analogues. The two key building blocks are the cyclopentyl-containing moiety and the pyridin-4-ylmethylamine moiety.

Cyclopentyl Moiety Precursor: Cyclopentyl isocyanate is the preferred precursor for introducing the cyclopentyl group. sigmaaldrich.com Its high reactivity towards amines facilitates the urea (B33335) bond formation under mild conditions. researchgate.net An alternative, though less direct, approach involves the use of cyclopentylamine (B150401) and a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This two-step, one-pot method involves the initial reaction of the amine with CDI to form an activated carbamate (B1207046) intermediate, which then reacts with the second amine.

Pyridin-4-ylmethylamine Moiety Precursor: 4-(Aminomethyl)pyridine is the direct precursor for the pyridinylmethyl portion of the molecule. Derivatization of this precursor is a key strategy for creating analogues. For instance, substitution on the pyridine (B92270) ring can be achieved by starting with appropriately functionalized pyridine carboxylic acids, which can then be converted to the corresponding aminomethylpyridines through amidation and subsequent reduction. nih.gov

Reaction Mechanisms and Optimization for Urea Bond Formation

The formation of the urea linkage proceeds through a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-(aminomethyl)pyridine) attacks the electrophilic carbon atom of the isocyanate group in cyclopentyl isocyanate. researchgate.net This is followed by a proton transfer to the nitrogen atom of the former isocyanate group, yielding the final urea product.

Reaction Optimization:

Several parameters can be optimized to ensure high yields and purity of the final product:

| Parameter | Consideration |

| Solvent | Anhydrous aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly used to prevent side reactions. mdpi.comresearchgate.net |

| Temperature | The reaction is often carried out at room temperature. nih.gov In some cases, gentle heating may be applied to drive the reaction to completion. |

| Catalyst | While often not necessary for the reaction between an isocyanate and an amine, a base like triethylamine (B128534) may be used, particularly when starting from amine salts or using less reactive precursors. mdpi.com |

| Stoichiometry | The use of equimolar amounts of the amine and isocyanate is typical. A slight excess of one reagent may be used to ensure the complete conversion of the other. |

The reactivity of the isocyanate is influenced by the electronic nature of its substituents. Electron-donating groups decrease the electrophilicity of the isocyanate carbon, slowing down the reaction, while electron-withdrawing groups enhance reactivity. nih.gov

Advanced Purification and Characterization Techniques for Research Purity and Identity

Ensuring the purity and confirming the identity of synthesized this compound is crucial for research applications.

Purification Techniques:

Crystallization: As many urea compounds are crystalline solids, recrystallization from a suitable solvent system is a common and effective method for purification. mdpi.com

Chromatography: For more challenging purifications or for obtaining highly pure samples, column chromatography on silica (B1680970) gel is frequently employed. researchgate.net High-performance liquid chromatography (HPLC) offers a more advanced and sensitive method for both purification and purity assessment. nih.govsielc.com Reversed-phase HPLC with a C18 column is often suitable for the separation of urea derivatives. researchgate.net

Characterization Techniques:

The structure and identity of the compound are typically confirmed using a combination of spectroscopic methods:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. nih.govmdpi.com |

| Mass Spectrometry (MS) | This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. nih.gov |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the urea and the N-H bonds. mdpi.com |

Design and Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound.

Approaches to Systematic Structural Variation for Research

Systematic structural modifications of this compound can be undertaken to investigate the impact of different structural features on its properties. Key areas for modification include:

Modification of the Cyclopentyl Ring: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups, or with aromatic rings, to probe the effect of lipophilicity and steric bulk. nih.govnih.gov

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. This can be achieved by starting with substituted pyridinyl precursors. nih.gov

Variation of the Linker: The methylene (B1212753) linker between the urea and the pyridine ring can be altered in length or rigidity.

The synthesis of these analogues generally follows the same fundamental urea formation methodologies, utilizing the appropriately modified precursors. researchgate.net

Development of Compound Libraries for Structure-Activity Relationship Studies

To efficiently explore the SAR, combinatorial chemistry and parallel synthesis techniques are employed to generate libraries of related compounds. nih.govnih.gov

Solid-Phase Synthesis:

Solid-phase synthesis is a powerful tool for the creation of urea-based compound libraries. nih.gov In this approach, one of the amine precursors is attached to a solid support (resin). The urea-forming reaction is then carried out, followed by cleavage from the resin to release the final product. This methodology allows for the rapid synthesis of a large number of compounds in a parallel fashion.

The development of such libraries enables high-throughput screening to identify compounds with desired properties, accelerating the research and discovery process. nih.gov

Exploration of Bioisosteric Replacements (e.g., Thiourea (B124793) Analogues)

In the field of medicinal chemistry, the bioisosteric replacement of a functional group is a common strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead compound. For this compound, the urea moiety is a key structural feature, capable of forming important hydrogen bond interactions with biological targets. However, to explore alternative interactions and properties, researchers have investigated the substitution of the urea group with various bioisosteres, most notably the thiourea and guanidine (B92328) functionalities.

The replacement of the urea oxygen with a sulfur atom to form the corresponding thiourea analogue, 1-Cyclopentyl-3-(pyridin-4-ylmethyl)thiourea, represents a conservative modification. Thioureas are known to have different hydrogen bonding capabilities and lipophilicity compared to their urea counterparts, which can influence receptor binding and cell permeability. beilstein-journals.org The synthesis of such thiourea derivatives is typically achieved through the reaction of an appropriate isothiocyanate with an amine. nih.gov

Beyond the direct thiourea analogue, other bioisosteric replacements for the urea group include the guanidine functionality. Guanidines are typically more basic than ureas and can exist in a protonated state at physiological pH, introducing the potential for ionic interactions with biological targets. The synthesis of guanidine analogues can be accomplished through various methods, including the reaction of a carbodiimide (B86325) with an amine. nih.gov

The exploration of such bioisosteric replacements aims to enhance the compound's therapeutic potential by improving its binding affinity, selectivity, or metabolic stability. For instance, in other molecular contexts, the substitution of a urea with a thiourea or guanidine has led to significant changes in biological activity. nih.govkent.ac.uk

A notable example of a structurally related thiourea derivative is 1,3-bis(pyridin-3-ylmethyl)thiourea. While this compound differs in its substitution pattern, its synthesis and characterization provide valuable insights into the chemical properties of pyridinylmethyl thioureas. nih.gov Furthermore, the investigation of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as potent enzyme inhibitors highlights the utility of the pyridin-4-yl motif in conjunction with urea-like bioisosteres to achieve significant biological activity. nih.gov

The following table summarizes the key bioisosteric replacements of the urea moiety that are relevant to the structural class of this compound.

| Compound Name | Bioisosteric Group | Key Structural Features |

| 1-Cyclopentyl-3-(pyridin-4-ylmethyl)thiourea | Thiourea | Direct sulphur analogue of the parent compound. |

| 1-Cyclopentyl-3-(pyridin-4-ylmethyl)guanidine | Guanidine | Introduction of a basic, potentially charged group. |

| 1,3-bis(pyridin-3-ylmethyl)thiourea | Thiourea | Structurally related thiourea with two pyridin-3-ylmethyl groups. nih.gov |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Thiadiazole | Contains the pyridin-4-yl group with a thiadiazole ring acting as a urea bioisostere. nih.gov |

These explorations into bioisosteric replacements are a critical component of the medicinal chemistry efforts to optimize the pharmacological profile of this class of compounds.

Structure Activity Relationship Sar and Structural Insights of 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea Analogues

Conformational Analysis of the Urea (B33335) Moiety in 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea and Analogues

The urea functional group is a versatile hydrogen bond donor and acceptor, but its conformational flexibility is a key determinant of binding affinity and biological activity. researchgate.netnih.gov N,N′-disubstituted ureas primarily adopt a trans-trans conformation, which is generally more stable. researchgate.net However, the substitution pattern can significantly influence this preference. researchgate.net

In analogues like N-aryl-N'-cyclopentyl ureas, both trans-trans and cis-trans conformations can be energetically accessible. researchgate.net The cis-trans conformation can be stabilized by the formation of an intramolecular hydrogen bond, for instance, between a urea N-H and a nitrogen atom on an adjacent pyridine (B92270) ring. researchgate.net For example, 1-(4-fluorophenyl)-3-pyridin-2-ylurea adopts a cis/trans conformation stabilized by such an internal hydrogen bond. researchgate.net This conformational locking can pre-organize the molecule for optimal interaction with its biological target.

Computational studies, such as those using Well-Tempered Metadynamics and DFT, combined with experimental validation via X-ray crystallography and NMR, have revealed that methylation patterns on the urea nitrogens can also significantly alter the conformational free-energy landscape. researchgate.net The ability of the urea moiety to form these distinct, stable conformations is crucial for its role in molecular recognition, particularly in establishing strong hydrogen bonding interactions with target proteins, such as mimicking the transition state in enzyme-catalyzed reactions. nih.gov

| Conformation | Description | Stabilizing Factors | Reference |

| trans-trans | The substituents on both nitrogen atoms are in a trans position relative to the carbonyl group. | Generally the most stable conformation for acyclic N,N′-disubstituted ureas. | researchgate.net |

| cis-trans | One substituent is cis and the other is trans relative to the carbonyl group. | Can be stabilized by intramolecular hydrogen bonds, for example, to a nearby pyridine nitrogen. | researchgate.net |

| Planar vs. Non-planar | The planarity of the urea and adjacent aryl rings can be disrupted by steric hindrance, such as ortho-substituents or N-alkylation. | Disruption of planarity can increase solubility. | nih.gov |

Contribution of the Cyclopentyl Moiety to Molecular Recognition

The cyclopentyl group is a lipophilic moiety that plays a significant role in the molecular recognition of its parent compounds. In many biologically active molecules, bulky, hydrophobic alkyl groups like cyclopentyl, cyclohexyl, or adamantyl are crucial for fitting into specific hydrophobic pockets within target proteins. nih.govmdpi.com This interaction enhances binding affinity and can contribute to the potency and selectivity of the compound. nih.gov

| Analogue Type | Role of Cyclopentyl/Bulky Alkyl Group | Observed Effect | Reference |

| Adamantyl Ureas | Occupies a hydrophobic binding pocket. | Potent activity against Mycobacterium tuberculosis. | nih.gov |

| Cyclopentyl-Pyrimidines | Size of the fused saturated ring is critical for activity. | Potent IGF-1R tyrosine kinase inhibition. | nih.gov |

| 1-Adamantyl Ureas | Inclusion of the lipophilic adamantane (B196018) moiety. | High antimicrobial growth inhibition. | mdpi.com |

Role of the Pyridin-4-ylmethyl Substituent in Intermolecular Interactions

The pyridin-4-ylmethyl substituent is a key contributor to the intermolecular interactions that drive molecular recognition. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonds and π-stacking. mdpi.com The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors on a target protein. nih.govmdpi.com

In diaryl urea derivatives, the aromatic rings are known to drive key nonbonded π-interactions within hydrophobic pockets of target proteins. mdpi.com Specifically, the pyridin-4-yl group can engage in:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. This is a critical interaction for the anchoring of many kinase inhibitors. mdpi.com

CH-π Interactions: The aromatic C-H bonds of the pyridine ring can interact with π-systems of aromatic amino acid residues in the target protein. mdpi.com

π-π Stacking: The pyridine ring can stack with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan residues in a binding site. nih.gov

Impact of Linker and Terminal Group Modifications on Observed Activity Profiles

Modifications to the linker and terminal groups of urea-based compounds have a profound impact on their activity profiles, often leading to significant changes in potency, selectivity, and pharmacokinetic properties. nih.gov SAR studies frequently involve the systematic replacement of these groups.

Terminal Aryl/Alkyl Group Modification: In studies of soluble epoxide hydrolase (sEH) inhibitors, replacing a terminal adamantyl group with various substituted aryl groups led to dramatic improvements in potency and pharmacokinetic profiles. nih.gov For instance, replacing an adamantyl group with a 4-(trifluoromethoxy)phenyl group increased potency and bioavailability significantly. nih.gov Similarly, for antitubercular ureas, modifying the aryl ring with different substituents (e.g., fluoro, chloro, trifluoromethyl) systematically altered the activity. nih.gov

Linker Modification: The nature of the linker connecting the core urea to the terminal groups is also critical. In phosphodiesterase 10A inhibitors, replacing a pyridine ring in the linker with an N-methyl pyridone ring drastically altered CYP3A4 inhibition profiles while maintaining potent PDE10A inhibitory activity. nih.gov The length and flexibility of the linker can also affect how well the terminal groups are positioned within their respective binding pockets.

Bioisosteric Replacement: The urea moiety itself or adjacent functional groups can be replaced with bioisosteres to modulate properties. For example, squaramides have been used as a non-classical bioisosteric replacement for the urea group. nih.gov

These modifications highlight the modular nature of urea-based drug candidates, where systematic optimization of different parts of the molecule can fine-tune its biological and pharmacological properties.

| Modification | Analogue Series | Impact on Activity/Properties | Reference |

| Terminal Group Replacement (Adamantyl to Aryl) | sEH Inhibitors | 7-fold increase in potency, 3300-fold increase in AUC. | nih.gov |

| Linker Modification (Pyridine to N-methyl pyridone) | PDE10A Inhibitors | Reduced CYP3A4 inhibition while maintaining target potency. | nih.gov |

| Terminal Group Modification (Aniline to 3-amino-pyridine) | Bicyclic Pyrrolidines | Maintained good potency with expected elimination of potential aniline (B41778) toxicity. | acs.org |

| Aryl Ring Substitution | Antitubercular Ureas | Systematic variation in potency based on electronic and steric properties of substituents. | nih.gov |

Stereochemical Considerations and Chiral Influences on SAR

Stereochemistry can play a pivotal role in the structure-activity relationships of urea derivatives. The introduction of chiral centers can lead to enantiomers with significantly different biological activities, binding affinities, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

While this compound itself is achiral, introducing chiral centers into its analogues can be a key strategy for optimization. For example, chiral urea derivatives have been developed as highly effective asymmetric catalysts, demonstrating their ability to create and interact with specific stereochemical environments. capes.gov.br

In drug design, chiral influences are critical:

Enantioselective Activity: One enantiomer of a chiral drug may be significantly more active than the other. For instance, in a series of urea derivatives with a chiral 1-phenylethyl group, the stereochemistry would be expected to influence binding. mdpi.com

Improved Pharmacokinetics: A specific enantiomer might have a better pharmacokinetic profile.

Chiral Intermediates: The synthesis of complex, stereochemically defined molecules often relies on chiral intermediates. For example, chiral aziridine (B145994) derivatives serve as versatile building blocks for HIV protease inhibitors. nih.gov

The steric bulk and three-dimensional arrangement of substituents are crucial. The steric impact of cyclic structures like cyclopentyl can influence reactivity and binding. mdpi.com Therefore, the introduction of chirality, for instance by substituting the cyclopentyl ring or the methylene (B1212753) linker, would be a logical step in refining the SAR for this class of compounds, potentially leading to more potent and selective agents.

Mechanism of Action and Molecular Target Identification for 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea

Elucidation of Putative Molecular Targets

Identifying the precise proteins, enzymes, or receptors that a compound interacts with is crucial for understanding its pharmacological profile. Research into compounds related to 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea points toward several key classes of molecular targets.

The urea (B33335) functional group is a key pharmacophore that mimics the transition state of certain enzymatic reactions, making it a common feature in many enzyme inhibitors. escholarship.org

Soluble Epoxide Hydrolase (sEH): A primary putative target for this class of compounds is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.gov The sEH enzyme converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). mdpi.com Inhibition of sEH preserves beneficial EET levels, making sEH inhibitors promising therapeutic agents for inflammatory and cardiovascular diseases. mdpi.com Studies have demonstrated that 1,3-disubstituted ureas are a class of potent, competitive, and tight-binding inhibitors of both murine and human sEH. nih.gov The inhibitory potency is highly dependent on the substituents on the urea nitrogen atoms, with bulky, hydrophobic groups often enhancing activity. nih.gov While specific data for this compound is not detailed, the activity of related compounds underscores sEH as a likely target.

Interactive Table: Inhibition of Murine Soluble Epoxide Hydrolase by Related Urea Compounds

| Compound | Structure | IC₅₀ (nM) |

|---|---|---|

| 1,3-Dicyclohexylurea | Cyclohexyl-NH-CO-NH-Cyclohexyl | 450 |

| 1-Adamantan-1-yl-3-cyclohexylurea | Adamantyl-NH-CO-NH-Cyclohexyl | 60 |

| 1-Cyclohexyl-3-dodecylurea | Cyclohexyl-NH-CO-NH-Dodecyl | 7 |

Data sourced from a study on potent urea and carbamate (B1207046) inhibitors of soluble epoxide hydrolases. nih.gov

Kinases: The pyridine (B92270) ring and urea linker are common scaffolds in kinase inhibitors. Several classes of kinases have been identified as targets for pyridinyl-urea derivatives.

Anaplastic Lymphoma Kinase (ALK): Novel 2,4-diarylaminopyrimidine derivatives that incorporate an N-(3-pyridinylmethyl)urea moiety have been synthesized and shown to be potent ALK inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. nih.gov

Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascades. mdpi.com Pyridin-2-yl urea derivatives have been developed as highly potent and selective inhibitors of ASK1. mdpi.com

Extracellular Signal-Regulated Kinase (ERK): As a downstream target in the MAPK pathway, ERK is a point of interest for cancer therapy. nih.gov 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas have been identified as potent and selective ERK inhibitors. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for pathogens like Helicobacter pylori. frontiersin.org The pyridine scaffold is present in many biologically active compounds, and derivatives of pyridylpiperazine have been investigated as effective urease inhibitors. frontiersin.org This suggests that pyridine-containing urea compounds could also potentially inhibit this enzyme.

While enzyme inhibition is a prominent mechanism for urea-based compounds, interaction with cell surface receptors is another possibility. For instance, a series of 3-urea-1-(phenylmethyl)-pyridones, which are structurally related to the compound of interest, were discovered to be novel, potent, and selective antagonists of the prostaglandin (B15479496) EP3 receptor. nih.gov This finding, derived from high-throughput screening and subsequent chemical optimization, indicates that the pyridinyl-urea scaffold has the potential to modulate G-protein coupled receptors. nih.gov

Confirming the interaction between a ligand and its target protein often involves biophysical methods. For compounds related to this compound, techniques such as X-ray crystallography and molecular docking have been instrumental. For example, the co-crystal structure of a substituted cyclopropyl (B3062369) urea derivative bound to the human sEH catalytic domain has been solved, revealing the specific pockets occupied by the different parts of the inhibitor. uni.lu Furthermore, molecular docking simulations have been used to predict the binding mode of novel pyridin-2-yl urea inhibitors within the active site of ASK1 kinase, guiding further optimization. mdpi.com These methods provide a detailed, three-dimensional view of the protein-ligand interactions that drive inhibitory activity.

Analysis of Cellular Pathway Modulation by this compound and Related Compounds

By inhibiting key enzymes or modulating receptors, small molecules can exert profound effects on intracellular signaling networks, ultimately altering cellular behavior.

The mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of critical cellular processes, including proliferation, differentiation, and apoptosis. The ERK/MAPK pathway is frequently overactive in human cancers. nih.gov Given that related pyridinyl-urea compounds are known to inhibit kinases like ASK1 and ERK, it is highly probable that this compound could modulate these cascades. mdpi.comnih.gov Inhibition of kinases within the MAPK pathway can block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. nih.gov Specifically, 5-Pyrazolyl-ureas have been noted as inhibitors of p38 MAPK, which is crucial for regulating inflammatory responses. mdpi.com

The modulation of signaling pathways inevitably leads to changes in gene expression and the cellular proteome. While direct studies on this compound are limited, the effects can be inferred from its putative targets. For example, the inhibition of sEH alters the balance of lipid signaling molecules, which can suppress the expression of pro-inflammatory mediators. mdpi.com Inhibition of the MAPK pathway directly affects the activity of numerous transcription factors, leading to widespread changes in the expression of genes that control cell cycle progression and survival. Similarly, proteomic analyses of tissues or cells treated with such inhibitors would be expected to show significant alterations in the levels of proteins involved in these modulated pathways.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Dicyclohexylurea |

| 1-Adamantan-1-yl-3-cyclohexylurea |

| 1-Cyclohexyl-3-dodecylurea |

| This compound |

| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea |

| 1-(3-nitropyridin-2-yl)piperazine |

| 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea |

| 2,4-diarylaminopyrimidine |

| 3-urea-1-(phenylmethyl)-pyridone |

| Apoptosis Signal-regulating Kinase 1 (ASK1) |

| Anaplastic Lymphoma Kinase (ALK) |

| Cobalt(II) nalidixate |

| Dihydroxyeicosatrienoic acids (DHETs) |

| Epoxyeicosatrienoic acids (EETs) |

| Extracellular Signal-Regulated Kinase (ERK) |

| Helicobacter pylori |

| p38 mitogen-activated protein kinase (p38 MAPK) |

| Prostaglandin EP3 receptor |

| Pyridine |

| Pyridylpiperazine |

| Soluble Epoxide Hydrolase (sEH) |

| Thiourea (B124793) |

Influence on Defined Cellular Processes (e.g., proliferation, apoptosis, migration in cell lines)

While direct studies on the effects of this compound on cellular processes such as proliferation, apoptosis, and migration are not extensively available in the public domain, the broader class of pyridinyl urea derivatives has been investigated for its potential as anticancer agents. Research into similar compounds provides insights into the likely cellular impacts of this compound.

For instance, a novel series of pyridine ring-containing diaryl urea derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. sciencescholar.us This study highlights the potential for this class of compounds to inhibit cancer cell growth. The evaluation of such compounds typically involves assays to measure their impact on cell viability and proliferation.

Furthermore, other research on isonicotinamide (B137802) and diaryl urea hybrid molecules also demonstrated anticancer activity against the MCF-7 cell line, with some compounds showing notable efficacy. asianpubs.org The mechanism of action for such anticancer compounds often involves the induction of apoptosis (programmed cell death) and the inhibition of cell migration, which are key processes in cancer progression. While specific data for this compound is not available, the activity of related compounds suggests that its effects on these fundamental cellular processes warrant investigation.

To illustrate the type of data generated in such studies, the following table presents hypothetical findings on the influence of a related pyridinyl urea compound on various cell lines.

| Cell Line | Assay | Endpoint | Result (IC₅₀) |

| MCF-7 (Breast Cancer) | MTT Assay | Proliferation | 17.39 µM sciencescholar.us |

| A549 (Lung Cancer) | Flow Cytometry | Apoptosis | Data Not Available |

| HCT116 (Colon Cancer) | Wound Healing Assay | Migration | Data Not Available |

This table is for illustrative purposes and is based on findings for similar but not identical compounds.

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of a ligand with its protein target can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric ligands bind to a secondary, distinct site on the protein, inducing a conformational change that modulates the activity of the active site. researchgate.net

The determination of whether this compound acts as an allosteric or orthosteric inhibitor would depend on its specific molecular target. For example, if it targets a kinase, it could potentially bind to the ATP-binding site (orthosteric) or to a remote pocket that alters the kinase's conformation (allosteric). Each receptor or protein possesses a distinct orthosteric binding site for its natural ligand(s). researchgate.net

Without experimental data from binding assays or co-crystallization studies for this compound, its specific binding mechanism remains unconfirmed. However, the broader class of urea-based inhibitors has been shown to exhibit both types of binding depending on the target.

Computational Approaches to Mechanism Elucidation

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and understand the potential mechanism of action of a compound like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. d-nb.info This method can help identify potential binding sites and modes of interaction. For pyridinyl urea derivatives, molecular docking has been employed to gain insights into their structural requirements for anticancer activity by docking them into the kinase domain of human B-raf. sciencescholar.us Similarly, docking studies have been performed on other urea derivatives against targets like the DNA gyrase enzyme. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-target complex over time. nih.govnih.gov MD simulations provide a more detailed picture of the interactions and can help refine the binding hypothesis. For example, a theoretical study on N,N'-dipyridyl urea compounds utilized both DFT calculations and MD simulations to understand their molecular conformations and interactions in solution. rsc.org

A study on novel pyridin-2-yl urea inhibitors targeting ASK1 kinase utilized molecular docking to predict two possible binding modes. nih.gov Subsequent absolute binding free energy calculations based on molecular dynamics simulations helped to discriminate between these modes and showed good correlation with experimental bioassay results. nih.gov

The following table summarizes the types of insights that can be gained from these computational approaches for a compound like this compound, based on studies of related molecules.

| Computational Method | Information Gained | Example from Related Compounds |

| Molecular Docking | Prediction of binding pose, identification of key interacting residues, estimation of binding affinity (docking score). | Docking of diaryl ureas into the B-raf kinase domain predicted potent anticancer activity. sciencescholar.us |

| Molecular Dynamics | Assessment of complex stability, analysis of conformational changes, calculation of binding free energies. | MD simulations of pyridin-2-yl urea inhibitors with ASK1 kinase helped validate the binding mode. nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and binding capabilities. DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential. figshare.commdpi.com These properties help in understanding how a molecule will interact with its biological target.

For instance, a DFT study was conducted on 1-cyclopentyl-3-(3-hydroxyphenyl)urea to analyze its structural features and physicochemical properties. figshare.com Another study on 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea used DFT to calculate its optimized molecular structure and electronic properties to investigate its biomolecular interactions. researchgate.net These studies demonstrate the utility of DFT in characterizing the intrinsic properties of urea derivatives that govern their binding behavior.

The electronic properties calculated through DFT can provide valuable information for understanding the binding of this compound.

| Electronic Property (DFT) | Relevance to Binding |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions and hydrogen bonding. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Mulliken Charges | Provides the charge distribution on each atom, helping to understand intermolecular interactions. |

Preclinical Pharmacological Investigations in Research Models of 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea

In Vitro Pharmacological Characterization

Potency and Efficacy Determination in Cell-Based Assays

To ascertain the potency and efficacy of 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea, researchers would typically employ a variety of cell-based assays. These assays are designed to measure the biological response to the compound in a controlled, cellular environment. The specific assays would depend on the anticipated therapeutic target of the compound. For instance, if the compound is being investigated as a potential anti-cancer agent, its effect on the proliferation and viability of cancer cell lines would be evaluated.

No publicly available data details the potency (e.g., IC₅₀ or EC₅₀ values) or efficacy of this compound in any cell-based assay.

Selectivity Profiling Against Related Biological Targets

Selectivity is a critical attribute of a potential drug candidate, as it minimizes the risk of off-target effects. A selectivity profile for this compound would involve screening it against a panel of related biological targets, such as other kinases, receptors, or enzymes. This helps to determine if the compound's activity is specific to its intended target.

There is no information available in the public domain regarding the selectivity profile of this compound.

Metabolic Stability in In Vitro Systems (e.g., microsomes, hepatocytes)

The metabolic stability of a compound provides an early indication of its likely persistence in the body. These studies are commonly conducted using in vitro systems such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate at which the compound is broken down in these systems helps to predict its in vivo half-life and clearance.

Specific data on the metabolic stability of this compound in either microsomal or hepatocyte systems has not been reported in available scientific literature. A hypothetical data table for such an investigation is presented below to illustrate how such data would typically be presented.

Hypothetical Data Table: In Vitro Metabolic Stability of this compound

| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

Following promising in vitro data, compounds are typically advanced to in vivo studies in animal models to evaluate their biological effects in a whole organism.

In Vivo Proof-of-Concept Studies in Defined Animal Models

Pharmacodynamic Marker Evaluation in Disease Models (e.g., inflammatory pain models, infection models)

Pharmacodynamic studies aim to understand the effects of the compound on the body. This involves using animal models that mimic human diseases, such as inflammatory pain or infection models. Researchers would assess relevant biomarkers to determine if the compound is engaging its target and producing the desired therapeutic effect.

No in vivo pharmacodynamic data for this compound in any disease model has been published.

Preclinical Pharmacokinetic Assessment in Model Organisms (e.g., Absorption, Distribution, Metabolism, Excretion studies in rodents)

Pharmacokinetic studies, often referred to as ADME studies, characterize the journey of a compound through the body: how it is absorbed, where it is distributed, how it is metabolized, and how it is excreted. These studies are typically conducted in rodent models (e.g., mice or rats) and are essential for determining the dosing regimen for further studies.

The preclinical pharmacokinetic profile of this compound in any model organism is not available in the public domain. A hypothetical data table is provided below to show how such results are typically summarized.

Hypothetical Data Table: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½, h) | Bioavailability (%) |

| Rat | Intravenous | N/A | Data not available | Data not available | Data not available | N/A |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Intravenous | N/A | Data not available | Data not available | Data not available | N/A |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Exploration of Biological Effects in Specific Disease Models

Currently, there is a notable absence of publicly available scientific literature detailing the preclinical pharmacological investigations of this compound in specific disease models. Extensive searches of scholarly databases and scientific publications did not yield any specific data on the biological effects of this particular compound in in vitro or in vivo research models of any disease.

While the broader class of urea-containing compounds has been a subject of interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases, specific findings related to this compound remain unelucidated in the public domain. Consequently, detailed research findings and data tables on its effects in disease models cannot be provided at this time. Further research and publication of experimental data are required to understand the potential pharmacological profile of this compound.

Advanced Analytical and Biophysical Techniques in Research on 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea

Structural Elucidation of Ligand-Target Complexes (e.g., X-ray Crystallography, Solution NMR of Complexes)

The determination of the three-dimensional structure of 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea when bound to a biological target is crucial for understanding its mechanism of action. X-ray crystallography and solution Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

X-ray Crystallography would involve co-crystallizing the compound with its target protein. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, revealing the precise atomic arrangement of the ligand-protein complex. This can show key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Solution NMR of Complexes provides structural information in a solution state, which can be more representative of the biological environment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, helping to determine the conformation of the bound ligand and the protein-ligand interface. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can map the binding site.

Advanced Mass Spectrometry Applications for Metabolite Identification and Target Engagement in Biological Systems

Advanced mass spectrometry (MS) is a versatile tool for studying the fate of this compound in biological systems.

Metabolite Identification: High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary method for identifying metabolites. After administering the compound to a biological system (e.g., cell culture or in vivo model), samples are analyzed to detect new molecular species. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of these species with the parent compound, potential metabolites resulting from processes like oxidation, hydroxylation, or conjugation can be identified.

Target Engagement: Mass spectrometry can also be used to confirm that the compound is interacting with its intended target in a complex biological milieu. Techniques like cellular thermal shift assay (CETSA) coupled with MS can assess changes in protein thermal stability upon ligand binding. Another approach is chemical proteomics, where a modified version of the compound is used to pull down its binding partners from a cell lysate, which are then identified by MS.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Understanding the energetics and speed of the binding process is fundamental. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key techniques for this.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. This provides a detailed kinetic understanding of the binding event.

The following table illustrates the type of data that would be generated from such experiments:

| Parameter | Description | Technique |

| Kd | Dissociation Constant (Affinity) | ITC, SPR |

| ka | Association Rate Constant | SPR |

| kd | Dissociation Rate Constant | SPR |

| ΔH | Enthalpy of Binding | ITC |

| ΔS | Entropy of Binding | ITC |

| n | Stoichiometry of Binding | ITC |

High-Throughput Screening Methodologies for Derivative Characterization in Research Settings

High-throughput screening (HTS) is essential for the discovery and optimization of bioactive compounds. In the context of this compound, HTS would be employed to screen libraries of its derivatives to identify molecules with improved properties, such as higher potency or better selectivity.

HTS assays are typically miniaturized and automated to allow for the rapid testing of thousands of compounds. These assays can be designed to measure various endpoints, such as enzyme activity, receptor binding, or cell viability. For example, a fluorescence-based assay could be developed to measure the inhibition of a target enzyme by derivatives of this compound.

The data from HTS is used to establish structure-activity relationships (SAR), which guide the design of new, more effective derivatives. This iterative process of design, synthesis, and screening is a cornerstone of modern drug discovery.

Future Directions and Academic Research Perspectives for 1 Cyclopentyl 3 Pyridin 4 Ylmethyl Urea

Development of 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea and Analogues as Chemical Probes for Target Validation

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes and validating novel drug targets. The structural features of this compound make it an intriguing candidate for development into a chemical probe. The urea (B33335) functional group is a well-established pharmacophore capable of forming multiple hydrogen bonds with protein targets, a critical feature for potent and selective inhibitors. google.comnih.gov

The development of analogues of this compound could involve systematic modifications to enhance its utility as a chemical probe. For instance, the introduction of a reactive group, such as an electrophile or a photo-activatable moiety, would enable covalent labeling of its biological target, facilitating target identification and validation. Furthermore, the incorporation of a reporter tag, like a fluorophore or a biotin (B1667282) handle, would allow for the visualization and isolation of the target protein.

A close analogue, 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea, has been utilized in the synthesis of metal complexes, demonstrating the chemical tractability of the pyridinylmethylurea scaffold. rsc.org This suggests that derivatization of this compound to incorporate probe functionalities is a feasible strategy. The table below outlines potential modifications to create chemical probes from this scaffold.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Type | Example Moiety | Purpose |

| Affinity Labeling | Acrylamide, Fluoromethylketone | Covalent modification of the target protein for identification. |

| Photo-affinity Labeling | Benzophenone, Diazirine | Covalent modification upon photo-activation, offering temporal control. |

| Reporter Tagging | Biotin, Fluorescein | Enables detection, visualization, and pull-down of the target protein. |

| Click Chemistry Handle | Alkyne, Azide | Allows for bio-orthogonal ligation to a reporter tag. |

The successful development of such probes would be a significant step towards elucidating the biological role of the cellular targets of this compound and validating their therapeutic potential.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with systems biology and 'omics' technologies. These approaches can provide an unbiased and comprehensive view of the cellular pathways and networks modulated by the compound.

A typical workflow would involve treating a relevant cell line or model organism with this compound and then performing a suite of 'omics' analyses as detailed in the table below.

Table 2: Application of Omics Technologies to Elucidate the Mechanism of Action

| Omics Approach | Data Generated | Potential Insights |

| Transcriptomics (e.g., RNA-seq) | Changes in gene expression levels. | Identification of signaling pathways and transcription factors affected by the compound. |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Direct identification of the compound's target(s) and downstream signaling events. |

| Metabolomics (e.g., LC-MS, NMR) | Alterations in the levels of endogenous metabolites. | Understanding the metabolic pathways perturbed by the compound. |

| Interactomics (e.g., AP-MS) | Identification of protein-protein interactions. | Mapping the protein interaction network of the compound's primary target. |

The integration of these multi-omics datasets can reveal not only the primary target of this compound but also its off-target effects and the broader cellular response. This systems-level perspective is crucial for predicting the compound's efficacy and potential liabilities. For instance, systems biology workflows have been proposed to support the diagnosis of urea cycle disorders, highlighting the power of these approaches in understanding pathways involving urea-related compounds. researchgate.net

Opportunities for Rational Design of Modulators for Novel Biological Targets

The scaffold of this compound offers numerous opportunities for rational drug design to target novel biological entities. The cyclopentyl group, the urea moiety, and the pyridinylmethyl group can all be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Urea derivatives have a rich history in medicinal chemistry, with many approved drugs incorporating this functional group. For example, sorafenib (B1663141) and lenvatinib (B1674733) are urea-containing kinase inhibitors used in cancer therapy. google.com A patent for novel cyclic urea derivatives highlights their potential as kinase inhibitors, suggesting that this compound could serve as a starting point for developing inhibitors of this important enzyme class. google.com

The rational design process can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict how analogues of this compound might interact with the binding sites of various proteins. The table below outlines a rational design strategy for this scaffold.

Table 3: Rational Design Strategy for this compound Analogues

| Structural Moiety | Potential Modifications | Design Rationale |

| Cyclopentyl Group | Varying ring size (e.g., cyclobutyl, cyclohexyl), introducing substituents. | To probe hydrophobic pockets and improve binding affinity. |

| Urea Linker | Replacement with thiourea (B124793), guanidine (B92328), or other hydrogen-bonding groups. | To modulate hydrogen bonding interactions with the target. |

| Pyridinylmethyl Group | Substitution on the pyridine (B92270) ring, replacement with other heterocycles (e.g., pyrimidine, thiazole). | To enhance target selectivity and modulate physicochemical properties. |

By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop potent and selective modulators for a range of novel biological targets, extending beyond the established roles of urea-based compounds.

Unaddressed Scientific Questions and Emerging Research Frontiers for Urea-Based Compounds

Despite the long history and prevalence of urea-based compounds in medicinal chemistry, several scientific questions and research frontiers remain. The study of this compound and its analogues can contribute to addressing these broader challenges.

One emerging area is the development of allosteric modulators. While many urea-based drugs target the active site of enzymes, there is growing interest in discovering allosteric inhibitors that can offer greater selectivity and novel mechanisms of action. The conformational flexibility of the urea linkage may be advantageous in designing compounds that bind to allosteric sites.

Another frontier is the targeting of protein-protein interactions (PPIs). PPIs represent a large and challenging class of drug targets. The ability of the urea moiety to mimic peptide backbones and form key hydrogen bonds makes it a promising scaffold for the design of PPI inhibitors.

Furthermore, the development of urea-based compounds for neglected diseases remains an important goal. The synthesis of novel N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas with potential cytokinin activity demonstrates the diverse biological activities that can be accessed from pyridinyl-urea scaffolds.

Finally, a deeper understanding of the structure-activity relationships (SAR) of urea-based compounds is needed. While the hydrogen-bonding capabilities of the urea group are well-appreciated, the influence of the flanking substituents on conformation, membrane permeability, and metabolic stability is not always predictable. Detailed studies on well-defined series of compounds, such as those derived from this compound, can provide valuable data to build more predictive models for drug design.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea, and how are intermediates validated?

A standard approach involves reacting cyclopentyl isocyanate with a pyridin-4-ylmethylamine derivative under anhydrous conditions (e.g., THF as solvent, 1.5 equiv of isocyanate). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography. Characterization employs , , and mass spectrometry (MS). For example, peaks at δ ~158 ppm confirm urea carbonyl formation, while MS data ([M+H]) validates molecular weight .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Critical techniques include:

- NMR Spectroscopy : identifies protons on the cyclopentyl and pyridine groups (e.g., δ 3.5–4.0 ppm for methylene protons). confirms urea carbonyl resonance (~155–160 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, ruthenium complexes with urea ligands have been structurally validated using SHELX, highlighting urea’s coordination geometry .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during isocyanate coupling.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate urea formation. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity. Yields >40% are achievable with strict stoichiometric control .

Advanced: What approaches resolve discrepancies between experimental crystallographic data and computational structural predictions?

Discrepancies arise from dynamic vs. static crystal packing. Solutions include:

- High-Resolution Data Collection : Use synchrotron radiation for sub-Å resolution.

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths. For example, SHELX-refined structures may show <0.01 Å deviations in urea C=O bonds .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test inhibition of kinases like EGFR or VEGFR2.

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity. Positive controls (e.g., staurosporine) and dose-response curves (IC) are critical .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore substituent effects?

- Scaffold Modification : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects.

- Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to modulate electronic properties.

- Biological Profiling : Compare IC values across analogs. For instance, 3,5-dimethylpyrazole analogs show enhanced kinase inhibition due to improved hydrophobic interactions .

Advanced: How can conflicting bioactivity data from different studies be systematically addressed?

- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). Contradictions may arise from differences in ATP concentrations in kinase assays.

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .

Basic: What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Glide models urea’s hydrogen bonding with kinase ATP-binding pockets (e.g., pyridine N as H-bond acceptor).

- MD Simulations : GROMACS assesses stability of urea-protein complexes over 100-ns trajectories. Key residues (e.g., Lysine in EGFR) often show sustained interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.